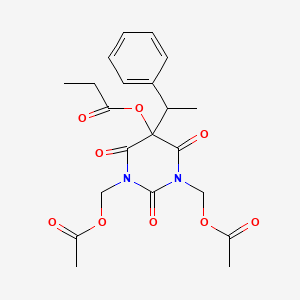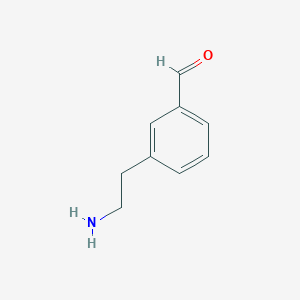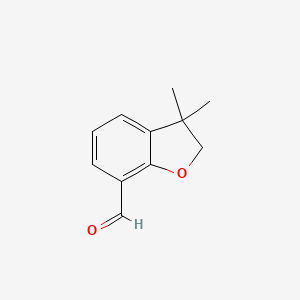
4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is an organic compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a thiazolyl group. This compound is known for its significant applications in pharmaceutical research and industrial chemistry due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the catalytic reduction of 4-chlorobenzaldehyde with piperidine in the presence of hydrogen . Another method involves the reaction of (4-chlorophenyl)(pyridine-2-yl)methanol with trichloroacetonitrile in an organic solvent under the presence of a base catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Applications De Recherche Scientifique
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares the chlorophenyl group but lacks the thiazolyl moiety.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a hydroxyl group instead of the thiazolyl group.
4-Piperidinopiperidine: Another piperidine derivative with different substituents.
Uniqueness
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is unique due to the presence of both the chlorophenyl and thiazolyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15ClN2S |
|---|---|
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C14H15ClN2S/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2 |
Clé InChI |
JGASRIAIQFMLEG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



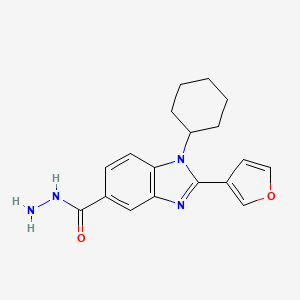
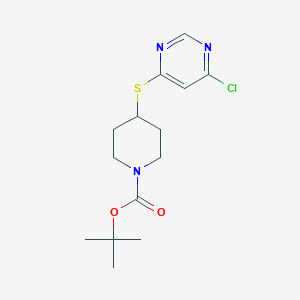
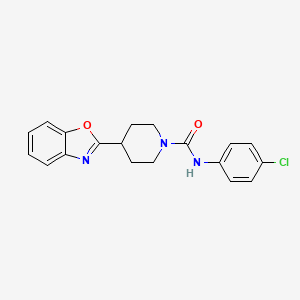
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
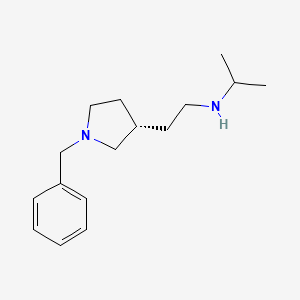

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
